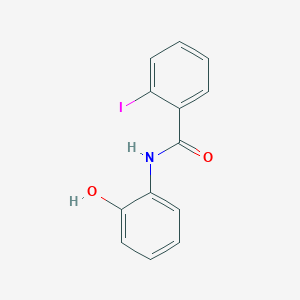
N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide, also known as DMS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. DMS has been shown to have various biochemical and physiological effects, making it a valuable tool in research.
作用机制
The mechanism of action of N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of certain molecules.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory properties and to inhibit the growth of tumors. N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide has been used to study the effects of oxidative stress on cells and to investigate the role of certain enzymes in cellular metabolism.
实验室实验的优点和局限性
One advantage of using N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide in lab experiments is its broad range of biological activities. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a valuable tool in the development of new drugs. Another advantage is its ability to act as a cryoprotectant, allowing for the freezing and storage of biological samples.
One limitation of using N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide in lab experiments is its potential toxicity to cells. It has been shown to induce apoptosis in cancer cells, but it can also have negative effects on healthy cells. Another limitation is the difficulty in synthesizing pure N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide, which can lead to impurities in the final product.
未来方向
There are many potential future directions for research involving N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide. One area of interest is the development of new drugs based on the antibacterial, antifungal, and antiviral properties of N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide. Another area of interest is the investigation of the role of N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide in cellular metabolism and the effects of oxidative stress on cells. Further research is also needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide and its potential toxicity to cells.
合成方法
N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide can be synthesized through a multistep reaction process. The starting materials are 2,4-dimethylbenzonitrile and 2-methylbenzylamine, which are reacted with sodium hydride and then with methanesulfonyl chloride. The resulting product is then purified through recrystallization to obtain pure N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide.
科学研究应用
N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide has been widely used in scientific research as a tool to study various biological processes. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a valuable compound in the development of new drugs. N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide has also been used as a cryoprotectant in the freezing and storage of biological samples.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13-9-10-17(15(3)11-13)18(21(4,19)20)12-16-8-6-5-7-14(16)2/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEALTBHLUOGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC=CC=C2C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-3-[(4-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5795324.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5795327.png)


![N-(3,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5795346.png)
![4-ethyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5795353.png)
![2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5795358.png)


![N'-(3-pyridinylmethylene)-3-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B5795380.png)

![5-(5-chloro-2-thienyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5795389.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5795394.png)
